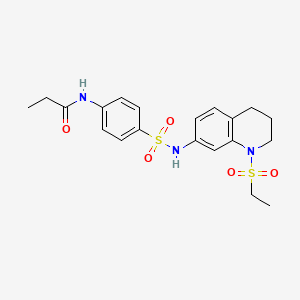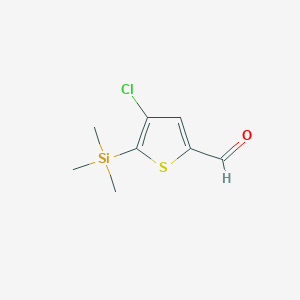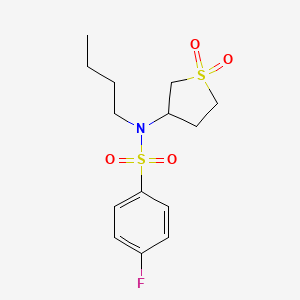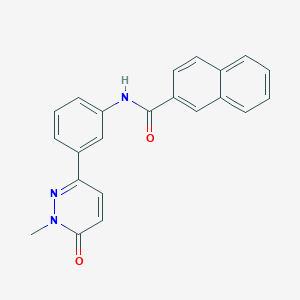
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide” is a complex organic molecule that contains several functional groups, including a sulfonamide group, an amide group, and a tetrahydroquinoline group. These groups are often found in pharmaceutical compounds and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydroquinoline core, followed by the introduction of the sulfonamide and amide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (tetrahydroquinoline). The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the amide and sulfonamide groups could potentially undergo hydrolysis, while the tetrahydroquinoline group could participate in various cyclization or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide and amide groups could enhance its solubility in water, while the tetrahydroquinoline group could contribute to its stability .Aplicaciones Científicas De Investigación
Antiproliferative Activities
This compound has been used in the synthesis of pyrazole-sulfonamide derivatives, which have shown promising antiproliferative activities against HeLa and C6 cell lines . Some of these derivatives have shown particularly strong effects against rat brain tumor cells (C6) .
Antifungal Activities
A series of N-(4-(N′-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle were synthesized using this compound. Preliminary bioassays showed that these compounds exhibited certain antifungal activity against five tested fungi .
Herbicidal Activities
Some of the synthesized N-(4-(N′-substituted sulfamoyl)phenyl)myrtenamides displayed herbicidal activity against the root of rape (Brassica campestris) at 100 μg/mL .
Anticancer Potential
The compound has been used in the synthesis of derivatives that have shown significant antitumor activity . This opens up potential applications in the development of new anticancer drugs.
Antibacterial Properties
Sulfonamides, which are a part of this compound’s structure, are known for their antibacterial properties . This suggests potential applications in the development of new antibacterial agents.
Antihypertensive Properties
Sulfonamides are also known for their antihypertensive properties . This compound could potentially be used in the development of new antihypertensive drugs.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-3-20(24)21-16-9-11-18(12-10-16)30(27,28)22-17-8-7-15-6-5-13-23(19(15)14-17)29(25,26)4-2/h7-12,14,22H,3-6,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVQWGDTFKVWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)
![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2955042.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)


![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)

![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)


